4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
CAS No.: 1396863-36-7
Cat. No.: VC6677929
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396863-36-7 |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.39 |
| IUPAC Name | 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H17N3O3S/c1-12-9-14(6-7-16(12)22-2)23(20,21)18-11-13-10-17-19-8-4-3-5-15(13)19/h3-10,18H,11H2,1-2H3 |
| Standard InChI Key | BRRIDCWEDFEYMF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2)OC |
Introduction
4-Methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide functional group and a pyrazolo[1,5-a]pyridine moiety. Sulfonamides are widely known for their biological activity, including antibacterial, antifungal, and anti-inflammatory properties. The pyrazolo[1,5-a]pyridine scaffold is often employed in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.
This compound is of interest for its potential pharmacological applications, particularly in areas like antimicrobial and antiparasitic therapies. Its structural features suggest it may exhibit bioactivity by targeting specific proteins or pathways in pathogens or diseased cells.
Structural Features
The molecular structure of 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide includes:
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4-Methoxy group: Enhances lipophilicity and may improve membrane permeability.
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3-Methyl substitution: Influences steric and electronic properties.
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Pyrazolo[1,5-a]pyridine moiety: Known for its bioactive potential and ability to bind to enzyme active sites.
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Benzenesulfonamide group: Commonly associated with enzyme inhibition due to its ability to mimic the transition state of enzymatic reactions.
Synthesis Pathway
The synthesis of compounds similar to this one typically follows these steps:
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Formation of the pyrazolo[1,5-a]pyridine core:
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Pyrazoles are reacted with pyridine derivatives under cyclization conditions.
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Introduction of the sulfonamide group:
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A sulfonyl chloride reacts with an amine group to form the sulfonamide bond.
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Substitution reactions:
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Methoxy and methyl groups are introduced via electrophilic substitution or alkylation reactions.
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While specific synthesis details for this compound are not available in the search results, these general steps align with common methodologies used for related compounds.
Biological Activity
Compounds containing sulfonamide and pyrazolo[1,5-a]pyridine scaffolds have been studied for various biological activities:
Antimicrobial Potential
Sulfonamides are well-known inhibitors of dihydropteroate synthase in bacteria, disrupting folate synthesis. The pyrazolo[1,5-a]pyridine core may enhance binding affinity to microbial targets.
Antiparasitic Activity
Studies on similar compounds have shown efficacy against parasites like Leishmania species. For instance, derivatives of benzenesulfonamides have demonstrated activity comparable to standard treatments like pentamidine but with reduced cytotoxicity .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of enzymes such as ATP synthase or kinases, which are critical in various diseases, including tuberculosis and cancer .
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts of protons/carbon atoms in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., sulfonamide stretch). |
| X-ray Crystallography | Provides detailed structural information about bond lengths and angles. |
Research Applications
This compound's unique structure makes it a promising candidate for:
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Drug Development
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As a lead compound for antimicrobial or antiparasitic drug design.
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Enzyme Studies
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Investigating its role as an enzyme inhibitor in biochemical pathways.
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Structure–Activity Relationship (SAR) Studies
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Modifications to improve potency or reduce toxicity could be explored.
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